(S)-4-methylbenzenesulfinamide
Overview
Description
(S)-4-methylbenzenesulfinamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as protecting groups in organic synthesis. While the provided papers do not directly discuss (S)-4-methylbenzenesulfinamide, they do provide insights into closely related sulfonamide compounds, which can help infer some of the properties and behaviors of (S)-4-methylbenzenesulfinamide.
Synthesis Analysis
The synthesis of sulfonamide compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved the slow evaporation solution growth technique, indicating a method that can potentially be applied to the synthesis of (S)-4-methylbenzenesulfinamide . The synthesis of 4-cyanobenzenesulfonamides, which are structurally related to (S)-4-methylbenzenesulfinamide, showed that these compounds could be further elaborated by alkylation and arylation, suggesting similar synthetic versatility for (S)-4-methylbenzenesulfinamide .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography . These techniques provide detailed information about bond lengths, bond angles, and the overall geometry of the molecule. For instance, the compound studied in paper crystallizes in the monoclinic space group, which could be relevant when considering the crystalline properties of (S)-4-methylbenzenesulfinamide.
Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. The 4-cyanobenzenesulfonamides were found to cleave to the parent amine under the action of thiol and base, which is a useful feature for amine synthesis and as a protecting strategy . This indicates that (S)-4-methylbenzenesulfinamide could potentially be used in similar synthetic applications, where it may serve as a protecting group or be involved in the synthesis of amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and the results of computational studies. For example, the HOMO-LUMO analysis and NBO investigations provide insights into the electronic properties and potential reactivity of the molecule . The Hirshfeld surface analysis can describe intermolecular interactions, which are important for understanding the compound's behavior in the solid state . The thermodynamic properties, dipole moments, and HOMO-LUMO energy gap are also computed to give a comprehensive understanding of the compound's properties .
Scientific Research Applications
Reaction Mechanisms and Effects in Micellar Solutions : Muñoz, M. et al. (2003) investigated the effects of alcohol addition on the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in aqueous micellar solutions. This study highlights the use of (S)-4-methylbenzenesulfinamide in understanding micellar reaction mechanisms, specifically how alcohol influences these reactions (Muñoz, M., Graciani, M. del M., Rodríguez, A., & Moyá, M., 2003).
Structural Characterization and Computational Studies : A study by Murthy, P. et al. (2018) focused on the synthesis, characterization, and computational analysis of a sulfonamide molecule derived from (S)-4-methylbenzenesulfinamide. This research provides insights into the structural properties and potential applications of such compounds in various fields (Murthy, P., Suneetha, V., Armaković, S., Armaković, S., Suchetan, P., Giri, L., & Rao, R. S., 2018).
Synthesis and Application in Organic Chemistry : Scholz, D. (1984) detailed the synthesis of S-alkyl 4-methylbenzenethiosulfonates, which are excellent reagents for α-thiolation of cyclic ketones. This study demonstrates the utility of (S)-4-methylbenzenesulfinamide derivatives in organic synthesis (Scholz, D., 1984).
Enhancing Detection Responses in Mass Spectrometry : Higashi, T. et al. (2006) explored a procedure for increasing the detection responses of estrogens in liquid chromatography-mass spectrometry. They found that derivatives of (S)-4-methylbenzenesulfinamide, like 4-nitrobenzenesulfonyl chloride, significantly enhanced detection responses (Higashi, T., Takayama, N., Nishio, T., Taniguchi, E., & Shimada, K., 2006).
NMR Studies and Time-Resolved Fluorescence : Jarvet, J. et al. (1989) conducted 13C and 15N NMR and time-resolved fluorescence depolarization studies on the complex of bovine carbonic anhydrase with 4-methylbenzenesulfonamide. This research provides valuable insights into the molecular interactions and dynamics within enzyme-inhibitor complexes (Jarvet, J., Olivson, A., Mets, U., Pooga, M., Aguraiuja, R., & Lippmaa, É., 1989).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its behavior, or new methods to synthesize it more efficiently.
properties
IUPAC Name |
(S)-4-methylbenzenesulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJDSRPIGAUCEE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455696 | |
Record name | (S)-4-methylbenzenesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-methylbenzenesulfinamide | |
CAS RN |
188447-91-8 | |
Record name | (S)-4-methylbenzenesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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